molecular formula C10H16N6O2 B5819048 8-hydrazinyl-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione

8-hydrazinyl-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B5819048
M. Wt: 252.27 g/mol
InChI Key: LZHJYYAPMOLLPH-UHFFFAOYSA-N
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Description

8-hydrazinyl-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound with the molecular formula C10H16N6O2. It belongs to the class of purine derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.

Properties

IUPAC Name

8-hydrazinyl-1,3-dimethyl-7-propylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N6O2/c1-4-5-16-6-7(12-9(16)13-11)14(2)10(18)15(3)8(6)17/h4-5,11H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHJYYAPMOLLPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(N=C1NN)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-hydrazinyl-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 1,3-dimethyl-7-propylxanthine.

    Hydrazination: The xanthine derivative is then reacted with hydrazine hydrate under reflux conditions to introduce the hydrazinyl group at the 8-position.

    Purification: The product is purified using recrystallization or chromatographic techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may include additional steps such as solvent recovery and waste management to comply with environmental regulations.

Chemical Reactions Analysis

Types of Reactions

8-hydrazinyl-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.

    Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include azo compounds, hydrazones, and various substituted purine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

8-hydrazinyl-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex purine derivatives with potential biological activities.

    Biology: The compound is studied for its potential as an enzyme inhibitor or receptor ligand, which could lead to the development of new therapeutic agents.

    Medicine: Research is ongoing to explore its potential as an anticancer, antiviral, or antimicrobial agent.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 8-hydrazinyl-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues, leading to inhibition of enzyme activity or modulation of receptor function. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 8-hydrazinyl-1,3-dimethyl-7H-purine-2,6-dione
  • 8-hydrazinyl-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione
  • 8-hydrazinyl-1,3-dimethyl-7-ethyl-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

This compound is unique due to its specific hydrazinyl and propyl substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development in various fields.

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